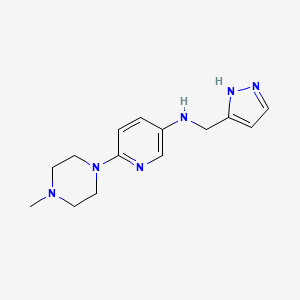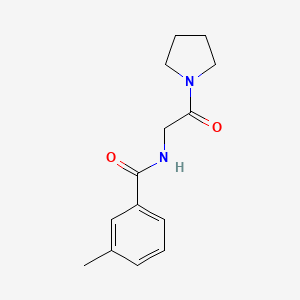
4-benzoyl-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzoyl-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoyl group attached to the nitrogen atom of a methylbenzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-methylbenzamide typically involves the condensation of benzoic acid derivatives with N-methylbenzamide. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves catalytic processes. For instance, the use of copper-based metal-organic frameworks to promote oxidative couplings has been reported to achieve high conversion rates and yields . These methods are designed to be efficient and environmentally friendly, aligning with the principles of green chemistry.
化学反応の分析
Types of Reactions
4-Benzoyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl alcohol derivatives, while reduction can produce benzyl alcohol derivatives.
科学的研究の応用
4-Benzoyl-N-methylbenzamide has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including analgesics, antipyretics, and anti-inflammatory agents.
Organic Synthesis: The compound is used as a reagent and catalyst in organic synthesis, facilitating the formation of complex molecules through condensation reactions and acylation.
Materials Science: Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
作用機序
The mechanism of action of 4-benzoyl-N-methylbenzamide involves its interaction with molecular targets through its benzoyl and amide functional groups. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its amide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines .
類似化合物との比較
Similar Compounds
N-Methylbenzamide: A simpler derivative without the benzoyl group.
4-Methylbenzamide: Similar structure but with a methyl group instead of a benzoyl group.
N-Benzyl-4-methylbenzamide: Contains a benzyl group attached to the nitrogen atom.
Uniqueness
4-Benzoyl-N-methylbenzamide is unique due to the presence of both benzoyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other benzamide derivatives.
特性
IUPAC Name |
4-benzoyl-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-16-15(18)13-9-7-12(8-10-13)14(17)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBZCLCFRJFVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-tert-butyloxolan-3-yl)-N-[(5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)methyl]methanamine](/img/structure/B7626125.png)
![1-(2,3-dihydro-1H-inden-5-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7626131.png)

![3-acetamido-N-[2-(4-fluorophenyl)cyclopropyl]adamantane-1-carboxamide](/img/structure/B7626158.png)
![tert-butyl (2S,3S)-2-[[(E)-3-(3-cyanophenyl)prop-2-enoyl]amino]-3-methylpentanoate](/img/structure/B7626174.png)
![Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]methanone](/img/structure/B7626176.png)
![N-(3,4-dihydro-2H-chromen-3-yl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7626177.png)
![[2-[2-cyanoethyl(methyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7626182.png)

![[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7626207.png)
![[2-(2-benzylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7626215.png)
![[2-[4-(hexanoylamino)phenyl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7626221.png)
![[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7626227.png)
